2-Ethyl-1H-benzimidazole-6-carboxylic acid

Catalog No.
S3301803
CAS No.
891454-18-5
M.F
C10H10N2O2
M. Wt
190.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1H-benzimidazole-6-carboxylic acid

CAS Number

891454-18-5

Product Name

2-Ethyl-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Solubility

not available

Synthesis

Research has been conducted on the synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid. A 2010 study published in the journal Molecules describes a method for synthesizing the compound using readily available starting materials. []

Potential Applications

Due to its structural similarity to known bioactive compounds, 2-Ethyl-1H-benzimidazole-6-carboxylic acid has the potential for various applications in scientific research, including:

  • Medicinal Chemistry: The benzimidazole core structure is present in many FDA-approved drugs, and some derivatives exhibit various biological activities, including anti-microbial, anti-fungal, and anti-cancer properties. [, ] Therefore, 2-Ethyl-1H-benzimidazole-6-carboxylic acid could be investigated for its potential medicinal properties.
  • Material Science: Benzimidazole derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs) and solar cells. [] Further research is needed to determine if 2-Ethyl-1H-benzimidazole-6-carboxylic acid possesses similar properties.

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound belonging to the benzimidazole family. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it features a benzimidazole ring with an ethyl group at the 2-position and a carboxylic acid group at the 6-position. This unique substitution pattern imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications .

, including:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
  • Substitution: The compound can undergo nucleophilic substitutions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

For oxidation, common agents include potassium permanganate and chromium trioxide. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. The specific conditions (acidic or basic) depend on the desired reaction outcome .

Major Products Formed

The reactions yield various products, including substituted benzimidazoles, alcohols, and quinones, contingent on the reagents and conditions employed.

Research indicates that 2-Ethyl-1H-benzimidazole-6-carboxylic acid exhibits significant biological activity. It is being studied for its potential as:

  • Antimicrobial Agent: Potential effectiveness against various pathogens.
  • Antiviral Agent: Investigated for activity against viral infections.
  • Anticancer Agent: Ongoing studies explore its efficacy in cancer treatment .

Synthetic Routes

The synthesis of 2-Ethyl-1H-benzimidazole-6-carboxylic acid typically involves cyclization reactions. A common method includes:

  • Reacting o-phenylenediamine with ethyl chloroacetate.
  • Following this with cyclization and subsequent oxidation to introduce the carboxylic acid group.

Catalysts such as nickel or copper may be used under reflux conditions to facilitate these reactions .

Industrial Production Methods

In industrial settings, production may involve scalable methods using continuous flow reactors to optimize reaction parameters and ensure high purity with minimal by-products.

2-Ethyl-1H-benzimidazole-6-carboxylic acid finds diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: Explored for therapeutic applications in drug development.
  • Industry: Utilized in producing dyes, pigments, and other chemicals due to its stability and reactivity .

Studies on the interactions of 2-Ethyl-1H-benzimidazole-6-carboxylic acid with biological systems are ongoing. Preliminary findings suggest that its unique structure may enhance its binding affinity with specific biological targets, which could lead to improved efficacy in therapeutic applications .

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Methyl-1H-benzimidazole-6-carboxylic acid
  • 2-Phenyl-1H-benzimidazole-6-carboxylic acid

Comparison

The uniqueness of 2-Ethyl-1H-benzimidazole-6-carboxylic acid lies in its ethyl substitution at the 2-position, which influences both its chemical reactivity and biological activity. Compared to 1H-Benzimidazole-2-carboxylic acid, the ethyl group alters steric and electronic properties, potentially enhancing interactions with biological targets. The presence of the carboxylic acid group at the 6-position further distinguishes it from other derivatives, contributing to its distinctive chemical behavior and applications .

Traditional Cyclocondensation Approaches Using o-Phenylenediamine Precursors

The Phillips-Ladenburg reaction remains a cornerstone for synthesizing benzimidazole derivatives. This method involves cyclocondensation of o-phenylenediamine with carboxylic acids or their equivalents under acidic conditions. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, ethyl chloroacetate is often employed as the ethylating agent, followed by oxidation to introduce the carboxylic acid group. A typical procedure refluxes o-phenylenediamine with formic acid at 100°C for two hours, achieving an 85% yield of benzimidazole core structures.

Catalysts such as ammonium chloride enhance reactivity by promoting proton transfer during cyclization. For example, condensation of o-phenylenediamine with salicylic acid in ethanol using NH₄Cl yields substituted benzimidazoles at 72–90% efficiency. Modifications to this protocol include substituting formic acid with triethylorthoformate, which facilitates milder reaction conditions (60–80°C) and reduces side product formation. Despite its reliability, this method requires stringent temperature control and prolonged reaction times, limiting its suitability for large-scale applications.

Modern Transition Metal-Catalyzed Benzimidazole Ring Formation Strategies

Transition metal catalysis has addressed historical challenges in benzimidazole synthesis, such as low reactivity of brominated precursors. Copper-catalyzed domino C–N cross-coupling reactions enable one-pot synthesis of 2-arylaminobenzimidazoles with 70–92% yields. In a representative protocol, copper(I) iodide catalyzes the desulfurization of thiourea intermediates, followed by intramolecular cyclization to form the benzimidazole ring. This method eliminates the need for pre-functionalized substrates and operates under aerobic conditions, simplifying purification.

Palladium and nickel complexes have also been explored for Suzuki-Miyaura couplings, enabling the introduction of aryl groups at the 2-position. However, copper-based systems remain preferred due to their cost-effectiveness and compatibility with diverse substrates. Recent studies demonstrate that copper(II) acetate in dimethyl sulfoxide (DMSO) facilitates oxidative cyclization of o-phenylenediamine and aldehydes, achieving 88% yield for 2-ethyl derivatives.

Solvent-Free Mechanochemical Synthesis Under Green Chemistry Principles

Mechanochemical methods align with green chemistry principles by eliminating solvents and reducing energy consumption. A 2014 study demonstrated that grinding o-phenylenediamine with aromatic aldehydes in a mortar-pestle system produces 2-substituted benzimidazoles in 15–30 minutes with 89–94% yields. This approach leverages mechanical force to initiate cyclocondensation, bypassing the need for reflux or inert atmospheres.

Microwave-assisted synthesis further enhances efficiency. In a comparative study, microwave irradiation reduced reaction times from hours to minutes while maintaining yields above 80%. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, microwave conditions (150°C, 10 minutes) facilitate simultaneous ethylation and carboxylation using ethyl chloroacetate and potassium permanganate, respectively. These methods minimize waste generation and are scalable for high-throughput screening of derivatives.

Continuous Flow Reactor Technologies for Scalable Production

Continuous flow reactors address batch process limitations, such as inconsistent mixing and thermal gradients. A 2019 study reported a domino synthesis of tricyclic benzimidazoles using an H-Cube Pro® flow reactor, achieving 78% yield with a 30-minute residence time. For 2-ethyl-1H-benzimidazole-6-carboxylic acid, flow systems enable precise control over reaction parameters (temperature, pressure, stoichiometry), reducing by-product formation.

Key advancements include integrating microwave modules for rapid heating and immobilized catalysts for heterogeneous catalysis. For example, silica-supported copper nanoparticles in a microfluidic reactor catalyze ethylation and cyclization sequentially, achieving 92% conversion efficiency. These systems are particularly advantageous for industrial-scale production, offering reproducibility and reduced operational costs compared to batch methods.

XLogP3

2.3

Dates

Modify: 2023-08-19

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